molecular formula C19H15Cl2NO2S B1423861 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone CAS No. 672949-08-5

3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone

Cat. No.: B1423861
CAS No.: 672949-08-5
M. Wt: 392.3 g/mol
InChI Key: VAOGUHJNJTYKRZ-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone” is also known as Odevixibat . It is an orally active, potent and selective ileal bile acid transporter (IBAT; ASBT; SLC10A2) inhibitor .


Synthesis Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The 2-(3,4–dichlorobenzyl)-1H-benzimidazole was synthesized by direct condensation of carboxylic acids with benzene-1,2-diamine catalyst by boron acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include direct ammoxidation of 2,4-dichlorobenzyl chloride . A novel route to synthesize 2,5-dichlorobenzonitrile was developed, and 2,5-dichlorobenzonitrile was obtained in good yield by subsequent ammoxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 209.46 . The unit cell of a similar compound has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .

Scientific Research Applications

Structural and Physical Studies

  • X-ray Diffraction and Spectroscopy : Various 3-hydroxy-4-pyridinone derivatives, similar to the specified compound, have been studied through single-crystal X-ray diffraction, mass spectrometry, infrared, and proton NMR spectroscopies. These studies provide detailed insights into their physical and structural properties (Nelson et al., 1988).

Coordination Chemistry and Complex Formation

  • Coordination Compounds with Metal Ions : Research on 3-hydroxy-4-pyridinone derivatives includes the synthesis of coordination compounds with metals like aluminum, gallium, and indium, exploring their potential applications in various fields (Zhang et al., 1991).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : Synthesis techniques for creating lipophilic 3-hydroxy-4-pyridinone derivatives have been explored, highlighting the versatility and adaptability of these compounds in different chemical contexts (Liu et al., 1995).

Applications in Neurodegenerative Diseases

  • Alzheimer's Therapy Agents : Some 3-hydroxy-4-pyridinone derivatives are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer's. Their properties as metal chelators and antioxidants make them attractive therapeutic agents (Scott et al., 2011).

Analytical and Spectroscopic Characterization

  • Spectroscopic Analysis of Metal Complexes : Studies have been conducted on the spectroscopic and potentiometric characterization of metal complexes formed by 3-hydroxy-4-pyridinones. Such research is critical in understanding the interaction between these compounds and various metal ions (Rangel et al., 2006).

Exploration of Biological Activities

  • Potential Analgesic Agents : Certain 4(1H)-pyridinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to traditional pain relief medications (Aytemir et al., 1999).

Mechanism of Action

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(3-methylsulfanylphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c1-25-15-4-2-3-14(11-15)22-8-7-18(23)16(19(22)24)9-12-5-6-13(20)10-17(12)21/h2-8,10-11,23H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGUHJNJTYKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 3
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 4
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 5
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone
Reactant of Route 6
3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone

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